N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H11N3O3S |
|---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(2-cyano-5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-17(14,15)13-9-4-8(16-7-2-3-7)6-12-10(9)5-11/h4,6-7,13H,2-3H2,1H3 |
InChI Key |
KMOBHLCABANAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 2-cyano-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and methanesulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano group.
Cyclization Reactions: The presence of the cyclopropoxy group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
N-(2-Cyano-5-formylpyridin-3-yl)pivalamide: A compound with a similar pyridine core but different functional groups.
Uniqueness
N-(2-Cyano-5-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its combination of a cyano group, a cyclopropoxy group, and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
